N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-methylphenyl group at position 1, and an indole-containing ethylamide side chain at position 2. This compound is structurally designed to leverage the indole moiety’s affinity for biological targets such as kinases and chaperone proteins (e.g., Hsp90), while the triazole-pyridine scaffold enhances binding specificity and metabolic stability .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-17-6-2-5-9-22(17)31-24(18-10-13-26-14-11-18)23(29-30-31)25(32)27-15-12-19-16-28-21-8-4-3-7-20(19)21/h2-11,13-14,16,28H,12,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOKRRGQEYGPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with an appropriate acylating agent to form the indole derivative . The next step involves the formation of the triazole ring, which can be achieved through a cycloaddition reaction between an azide and an alkyne . Finally, the carboxamide group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Impact on Target Affinity :
- The indole ethylamide group in the target compound likely enhances binding to aromatic-rich pockets in proteins (e.g., Hsp90’s ATP-binding domain), similar to sulfonamide groups in 4d . However, sulfonamide derivatives (e.g., 4d) exhibit stronger Hsp90 inhibition (IC₅₀ = 0.12 μM), suggesting that electron-withdrawing groups may improve potency .
- Chlorophenyl (L806-0036) and morpholine (L741-3437) substituents alter solubility and selectivity. For instance, chlorophenyl may increase lipophilicity, while morpholine improves aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methylphenyl group in the target compound increases hydrophobicity compared to methoxyphenyl () or morpholine-containing analogs (L741-3437), which may limit bioavailability .
- Metabolic Stability : Sulfonamide derivatives (e.g., 4d) are prone to oxidative metabolism, whereas the indole group in the target compound may undergo cytochrome P450-mediated degradation, necessitating structural optimization .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates functional groups known for their pharmacological properties, including indole, triazole, and carboxamide moieties. Research has indicated its promise in various therapeutic applications, particularly in antimicrobial and anticancer fields.
Chemical Characteristics
The molecular formula for this compound is with a molecular weight of approximately 422.5 g/mol. The structure features an indole ring, which is often associated with biological activity due to its ability to interact with various biological targets.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial efficacy against several pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 0.98 μg/mL for some derivatives .
- Fungal Activity : The compound also exhibited antifungal properties against Candida albicans, with varying levels of activity depending on structural modifications .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cytotoxicity : Several derivatives showed significant cytotoxic effects against cancer cell lines, with IC50 values often below 10 μM. Notably, compounds derived from this structure demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| 3k | A549 | <10 | High |
| 3t | MCF7 | <10 | High |
| 3u | HCT116 | <10 | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : The indole moiety can interact with various receptors and enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that certain derivatives significantly inhibited the biofilm formation of S. aureus, indicating potential use in treating biofilm-associated infections .
- Anticancer Studies : Another research effort focused on the antiproliferative effects of the compound on lung cancer cell lines, revealing promising results in terms of selective toxicity towards cancerous cells while sparing normal cells .
Q & A
Q. Critical Conditions :
- Solvent : Anhydrous DMF or THF to prevent hydrolysis.
- Catalyst : CuI (5–10 mol%) with a stabilizing ligand (e.g., sodium ascorbate).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is required to confirm structure and purity:
- NMR Spectroscopy :
- Mass Spectrometry :
- High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out side products.
- X-ray Crystallography :
- Single-crystal analysis to determine bond angles, dihedral angles, and π-π stacking interactions between aromatic moieties (e.g., indole and pyridine) .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Significance |
|---|---|---|
| Bond length (C-N) | 1.33–1.37 Å | Confirms triazole ring geometry |
| Dihedral angle | 15–25° (indole-triazole) | Indicates planarity for bioactivity |
Basic: What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
Initial screening should focus on:
- Antiproliferative Activity :
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
- Antimicrobial Testing :
- Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme Inhibition :
- Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be systematically resolved?
Methodological Answer:
Contradictions often arise from assay conditions or structural instability:
Assay Optimization :
- Standardize cell culture media (e.g., FBS percentage) and incubation time .
- Test solubility in DMSO/PBS mixtures to rule out precipitation artifacts.
Metabolic Stability :
- Perform LC-MS to detect degradation products in assay buffers .
Target Validation :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in responsive cell lines .
Case Study : A triazole analog showed inconsistent MIC values due to pH-dependent solubility; reformulation with cyclodextrin improved reproducibility .
Advanced: What strategies are effective for improving the compound’s metabolic stability and solubility?
Methodological Answer:
- Structural Modifications :
- Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide nitrogen .
- Replace the 2-methylphenyl group with a morpholine ring to enhance aqueous solubility .
- Formulation Approaches :
- Nanoencapsulation (e.g., PLGA nanoparticles) or co-solvent systems (e.g., Cremophor EL) .
- In Silico Modeling :
- Use QSAR models to predict logP and pKa values, guiding substituent selection .
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Example Modification | Solubility Increase (Fold) |
|---|---|---|
| PEGylation | N-(2-hydroxyethyl) substitution | 3–5× |
| Nanoencapsulation | PLGA nanoparticles | 10× |
Advanced: How can computational methods elucidate its binding mode to biological targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR). Key residues: Lys745, Thr790 .
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of the triazole-target complex .
- Pharmacophore Mapping :
- Identify critical features (e.g., hydrogen bond acceptors at pyridine N) using MOE .
Validation : Compare docking scores with experimental IC₅₀ values; a correlation coefficient >0.7 confirms predictive accuracy .
Advanced: What analytical techniques are recommended for studying its metabolic pathways in vitro?
Methodological Answer:
- Hepatocyte Incubation :
- Incubate with primary rat hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-HRMS .
- CYP450 Inhibition :
- Fluorescent probes (e.g., CYP3A4) to identify enzyme-mediated interactions .
- Stable Isotope Tracing :
- Use ¹³C-labeled compound to track metabolic intermediates in urine or plasma .
Key Finding : A related triazole derivative showed rapid glucuronidation at the indole NH, requiring prodrug strategies to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
